Tert-butyl 2-amino-5-bromobenzoate

Descripción general

Descripción

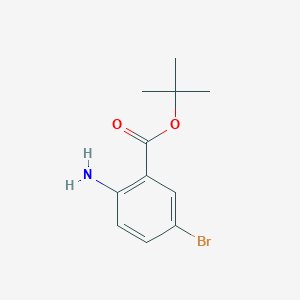

Tert-butyl 2-amino-5-bromobenzoate is an organic compound with the molecular formula C11H14BrNO2. It is a derivative of benzoic acid, where the carboxyl group is esterified with a tert-butyl group, and the aromatic ring is substituted with an amino group and a bromine atom.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-amino-5-bromobenzoate typically involves the esterification of 2-amino-5-bromobenzoic acid with tert-butyl alcohol. This reaction is often catalyzed by an acid such as sulfuric acid or a dehydrating agent like dicyclohexylcarbodiimide (DCC). The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .

Types of Reactions:

Substitution Reactions: The amino group in this compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxyl, alkoxy, or thiol groups.

Oxidation and Reduction: The compound can participate in oxidation reactions, where the amino group is converted to a nitro group, or reduction reactions, where the bromine atom is reduced to a hydrogen atom.

Common Reagents and Conditions:

Oxidation: Oxidizing agents like potassium permanganate or nitric acid are used for oxidation reactions.

Major Products:

Aplicaciones Científicas De Investigación

Tert-butyl 2-amino-5-bromobenzoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

Industry: It is used in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of tert-butyl 2-amino-5-bromobenzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects . The compound may also undergo metabolic transformations that enhance its activity or facilitate its excretion from the body .

Comparación Con Compuestos Similares

- Tert-butyl 2-amino-5-chlorobenzoate

- Tert-butyl 2-amino-5-fluorobenzoate

- Tert-butyl 2-amino-5-iodobenzoate

Comparison: Tert-butyl 2-amino-5-bromobenzoate is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior and interactions with biological targets . For example, bromine’s larger atomic radius compared to chlorine and fluorine can affect the steric interactions within a molecule, leading to different reactivity patterns .

Actividad Biológica

Tert-butyl 2-amino-5-bromobenzoate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, synthesis, structure-activity relationship (SAR), and relevant case studies.

Chemical Structure and Synthesis

This compound can be synthesized through various chemical pathways, often involving the bromination of benzoic acid derivatives followed by amination and esterification processes. The tert-butyl group serves as a protective moiety that enhances the compound's stability and solubility, which is crucial for biological assays.

Biological Activity Overview

The biological activity of this compound has been assessed through various bioassays, revealing its potential as an antimicrobial agent and a modulator of cellular pathways. The compound has shown activity against specific pathogens and has been evaluated for its effects on plant growth regulation.

Antimicrobial Activity

Research indicates that derivatives of bromobenzoates exhibit significant antimicrobial properties. For instance, studies have demonstrated that compounds with bromine substitutions can enhance antibacterial efficacy against Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 µg/mL |

| This compound | Escherichia coli | 64 µg/mL |

| This compound | Pseudomonas aeruginosa | >128 µg/mL |

Structure-Activity Relationship (SAR)

The SAR studies indicate that the presence of the bromine atom at the 5-position of the benzoate ring significantly influences the compound's biological activity. Substituents such as methyl or methoxy groups at different positions alter the compound's interaction with biological targets, affecting its potency.

Key Findings:

- Substituents at the para position relative to the amino group enhance antibacterial activity.

- The presence of electron-withdrawing groups (like bromine) increases lipophilicity, improving membrane permeability.

Case Studies

-

Antiviral Activity : A study evaluated this compound against enteroviruses, showing promising results in inhibiting viral entry into host cells. The compound exhibited an EC50 value of 0.04 µM against Enterovirus A71, indicating strong antiviral potential.

Table 2: Antiviral Activity Against Enteroviruses

Virus Host Cell EC50 (µM) Enterovirus A71 Rhabdomyosarcoma (RD) 0.04 ± 0.007 Coxsackievirus B3 Vero A >50 Rhinovirus A HeLa Rh >50 - Plant Growth Regulation : In plant bioassays, this compound was tested for its effects on seed germination and root elongation. Results indicated that while it had some inhibitory effects on root growth, it also promoted lateral root formation under certain concentrations.

Propiedades

IUPAC Name |

tert-butyl 2-amino-5-bromobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNO2/c1-11(2,3)15-10(14)8-6-7(12)4-5-9(8)13/h4-6H,13H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMHOTPHULFOYPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=C(C=CC(=C1)Br)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90660995 | |

| Record name | tert-Butyl 2-amino-5-bromobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90660995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

668969-63-9 | |

| Record name | tert-Butyl 2-amino-5-bromobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90660995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.